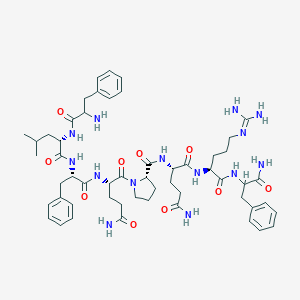

Neuropeptide FF

Description

Properties

CAS No. |

99566-27-5 |

|---|---|

Molecular Formula |

C54H76N14O10 |

Molecular Weight |

1081.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C54H76N14O10/c1-32(2)28-41(66-47(72)36(55)29-33-14-6-3-7-15-33)50(75)67-42(31-35-18-10-5-11-19-35)51(76)64-39(23-25-45(57)70)53(78)68-27-13-21-43(68)52(77)63-38(22-24-44(56)69)49(74)62-37(20-12-26-61-54(59)60)48(73)65-40(46(58)71)30-34-16-8-4-9-17-34/h3-11,14-19,32,36-43H,12-13,20-31,55H2,1-2H3,(H2,56,69)(H2,57,70)(H2,58,71)(H,62,74)(H,63,77)(H,64,76)(H,65,73)(H,66,72)(H,67,75)(H4,59,60,61)/t36?,37-,38-,39-,40?,41-,42-,43-/m0/s1 |

InChI Key |

HWYCFZUSOBOBIN-FPAYTFQGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N |

sequence |

One Letter Code: FLFQPQRF-NH2 |

Synonyms |

F-8-F-amide F-8-F-NH2 F8Famide FF8 (morphine modulating peptide) FLFQPQRF-NH2 FMRFamide-like octapeptide morphine modulating neuropeptide neuropeptide FF NPFF octapeptide F8FA Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Neuropeptide FF from Bovine Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal work that led to the discovery and isolation of Neuropeptide FF (NPFF) from bovine brain tissue. The methodologies detailed herein are based on the original 1985 publication by Yang, Fratta, Majane, and Costa in the Proceedings of the National Academy of Sciences of the United States of America, a landmark paper that laid the foundation for decades of research into the physiological roles of NPFF and its related peptides. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data from the purification process, and visualizations of the experimental workflow and associated signaling pathways.

Introduction

This compound (NPFF), an octapeptide with the amino acid sequence Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2, was first identified in 1985 from bovine brain extracts.[1] Its discovery was the result of a search for endogenous peptides that exhibited immunoreactivity to an antiserum raised against the molluscan cardioexcitatory peptide FMRF-amide, which shares the C-terminal Arg-Phe-NH2 motif.[1] Alongside NPFF, a structurally related octadecapeptide, Neuropeptide AF (NPAF), was also isolated and characterized.[1] These findings opened a new chapter in neuroendocrinology, revealing a novel family of peptides in the mammalian central nervous system with the potential to modulate a variety of physiological processes, including pain and opioid signaling.

Data Presentation: Purification of this compound and Neuropeptide AF

The following table summarizes the quantitative data from the multi-step purification of NPFF and NPAF from bovine brain, as reported by Yang et al. (1985). The purification process began with 12 kg of bovine brain tissue and utilized a radioimmunoassay (RIA) for FMRF-amide-like immunoreactivity to track the peptides throughout the purification cascade.

| Purification Step | Total FMRF-amide-like Immunoreactivity (pmol) | Peptide (pmol) |

| Crude Extract (from 12 kg of bovine brain) | 8.8 x 10^6 | - |

| Sephadex G-100 Chromatography (pooled fractions) | 1.8 x 10^6 | - |

| Immunoaffinity Chromatography (pooled fractions) | 1.2 x 10^5 | - |

| First HPLC (C18 column) | - | - |

| - Peak I (NPAF) | 2.5 x 10^4 | 25,000 |

| - Peak II (NPFF) | 5.0 x 10^4 | 50,000 |

| Second HPLC (C18 column) | - | - |

| - Purified NPAF | - | 2,000 |

| - Purified NPFF | - | 4,000 |

| Third HPLC (C8 column) | - | - |

| - Final Purified NPAF | - | 1,000 |

| - Final Purified NPFF | - | 2,500 |

Experimental Protocols

The following are the detailed methodologies for the key experiments performed in the discovery and isolation of this compound.

Tissue Extraction

-

Starting Material: 12 kg of bovine brain.

-

Homogenization: The brain tissue was homogenized in 5 volumes of 1 M acetic acid.

-

Boiling: The homogenate was boiled for 15 minutes to denature and precipitate proteins and inactivate endogenous proteases.

-

Centrifugation: The boiled homogenate was centrifuged to pellet the precipitated material.

-

Supernatant Collection: The resulting supernatant, containing the crude peptide extract, was collected for further purification.

Radioimmunoassay (RIA) for FMRF-amide-like Peptides

-

Antiserum: An antiserum was raised in rabbits against FMRF-amide conjugated to bovine thyroglobulin.

-

Radiolabeled Tracer: 125I-labeled Tyr-Phe-Met-Arg-Phe-NH2 was used as the tracer.

-

Assay Buffer: 0.1 M sodium phosphate (B84403) buffer (pH 7.4) containing 0.1% bovine serum albumin and 0.1% Triton X-100.

-

Procedure:

-

A mixture of the antiserum (final dilution 1:20,000), the radiolabeled tracer, and the sample or standard was incubated in a total volume of 0.5 ml.

-

The incubation was carried out for 24-48 hours at 4°C.

-

Antibody-bound tracer was separated from free tracer by adding 0.2 ml of a charcoal suspension (2.5% charcoal and 0.25% dextran (B179266) in assay buffer).

-

The mixture was centrifuged, and the radioactivity in the supernatant (containing the antibody-bound tracer) was measured.

-

-

Sensitivity: The assay was capable of detecting FMRF-amide at a concentration of 10-20 pg per tube.

Purification of FMRF-amide-like Peptides

The purification process involved a multi-step chromatographic approach:

-

Step 1: Sephadex G-100 Gel Filtration

-

The crude extract was concentrated and applied to a Sephadex G-100 column.

-

Elution was performed with 1 M acetic acid.

-

Fractions were collected and assayed for FMRF-amide-like immunoreactivity using the RIA.

-

Immunoreactive fractions were pooled for the next step.

-

-

Step 2: Immunoaffinity Chromatography

-

The pooled fractions from the gel filtration step were applied to an immunoaffinity column.

-

The column matrix consisted of FMRF-amide antiserum coupled to CNBr-activated Sepharose 4B.

-

The column was washed extensively to remove non-specifically bound material.

-

The bound FMRF-amide-like peptides were eluted with 0.5 M acetic acid containing 1 M NaCl.

-

-

Step 3: High-Performance Liquid Chromatography (HPLC) - First Dimension

-

Column: C18 reverse-phase column.

-

Mobile Phase: A linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA).

-

Detection: The eluate was monitored for FMRF-amide-like immunoreactivity.

-

Outcome: This step resolved the immunoreactivity into two major peaks, designated Peak I (later identified as NPAF) and Peak II (later identified as NPFF).

-

-

Step 4: HPLC - Second Dimension

-

Column: C18 reverse-phase column.

-

Mobile Phase: A different gradient of acetonitrile in 0.1% TFA was used to further purify the peptides from Peak I and Peak II separately.

-

-

Step 5: HPLC - Third Dimension

-

Column: C8 reverse-phase column.

-

Mobile Phase: A final polishing step using a C8 column with another acetonitrile gradient in 0.1% TFA was performed to achieve homogeneity of the two peptides.

-

Amino Acid Sequence Analysis

-

Method: The amino acid sequences of the purified peptides were determined by gas-phase sequencing.

-

Confirmation: The sequences were confirmed by synthesizing the peptides and comparing their retention times on HPLC with the native, purified peptides. The synthetic and native peptides co-eluted, confirming the accuracy of the determined sequences.

Visualizations

Experimental Workflow for NPFF Isolation

Caption: Workflow for the isolation of this compound from bovine brain.

This compound Signaling Pathways

Caption: NPFF receptor signaling pathways.

References

An In-depth Technical Guide to the Neuropeptide FF Precursor Gene (NPFF) and its Protein Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Neuropeptide FF (NPFF) precursor gene and its derived protein products. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular and cellular biology of the NPFF system, its physiological roles, and its potential as a therapeutic target.

Introduction to the NPFF System

The this compound (NPFF) gene, also known as NPFFA, encodes a preproprotein that is the precursor to several bioactive peptides, including this compound (NPFF), Neuropeptide AF (NPAF), and Neuropeptide SF (NPSF)[1]. These peptides are part of the larger RF-amide peptide family, characterized by a common arginine-phenylalanine-amide motif at their C-terminus[2]. The NPFF system is highly conserved across mammalian species, indicating its fundamental physiological importance[1].

The biological effects of NPFF and its related peptides are mediated through two G protein-coupled receptors (GPCRs): this compound Receptor 1 (NPFFR1 or GPR147) and this compound Receptor 2 (NPFFR2 or GPR74)[1][2]. These receptors are distributed throughout the central and peripheral nervous systems, where they are involved in a wide array of physiological processes, including pain modulation, cardiovascular regulation, opioid system modulation, and energy homeostasis[1][2][3]. A key area of interest is the interaction between the NPFF and opioid systems, where NPFF has been shown to act as an anti-opioid peptide, potentially playing a role in opioid tolerance and dependence[1].

Quantitative Data

Gene and Receptor Expression

The expression of the NPFF gene and its receptors is widespread but shows distinct patterns in different tissues. The following table summarizes the relative mRNA expression levels of human and rat NPFF receptors in various tissues.

| Tissue | Human NPFFR1 mRNA (% of max) | Human NPFFR2 mRNA (% of max) | Rat NPFFR1 mRNA (% of max) | Rat NPFFR2 mRNA (% of max) |

| Spinal Cord | 100% | 1% | 24% | 100% |

| Placenta | Trace | 100% | N/A | N/A |

| Hypothalamus | 30% | 2% | 100% | 15% |

| Pituitary | 2% | 5% | 24% | 34% |

| Spleen | 8% | 4% | Trace | Trace |

| Stomach | 1% | Trace | Trace | 14% |

| Skeletal Muscle | 1% | 1% | Trace | Trace |

| Substantia Nigra | 13% | 1% | 49% | 67% |

| Thalamus | 30% | 2% | 3% | 15% |

| Whole Brain | 21% | 8% | 21% | 24% |

Note: mRNA levels are expressed as a percentage of the highest expressing tissue for each receptor and species[1]. N/A indicates that data is not available.

Northern blot analysis has also detected specific NPFF mRNA signals in the medulla and spinal cord[4].

Receptor Binding Affinities

The binding affinities of NPFF and related peptides to NPFFR1 and NPFFR2 have been characterized in various studies. The following tables summarize key binding affinity (Kd, Ki) and functional potency (EC50) data.

Table 2.1: Binding Affinities of NPFF Peptides to Human NPFF Receptors

| Ligand | Receptor | Assay Type | Radiolabel | Kd (nM) | Ki (nM) | Cell Line | Reference |

| NPFF | hNPFFR1 | Radioligand Binding | 1.13 | [1] | |||

| NPFF | hNPFFR2 | Radioligand Binding | 0.37 | [1] | |||

| Human NPAF | hNPFFR2 | Radioligand Binding | [125I]-EYF | 0.22 | CHO | [5] | |

| SQA-NPFF | hNPFFR2 | Radioligand Binding | [125I]-EYF | 0.29 | CHO | [5] | |

| NPFF | hNPFFR2 | Radioligand Binding | [125I]-EYF | 0.30 | CHO | [5] | |

| [125I]-EYF | hNPFFR2 | Saturation Binding | 0.06 | CHO | [5] |

Table 2.2: Functional Potency (EC50) of NPFF and NPVF Peptides

| Peptide | Receptor | EC50 (nM) | Reference |

| NPFF | FF1 | 15 | [6] |

| NPVF | FF1 | 1.2 | [6] |

| NPFF | FF2 | Potent | [6] |

| NPVF | FF2 | >1000 | [6] |

| NPSF-(1-37) | FF1 | ~15 | [6] |

| NPSF-(1-37) | FF2 | >1000 | [6] |

Experimental Protocols

Radioimmunoassay (RIA) for this compound

This protocol outlines the general steps for quantifying NPFF levels in biological samples using a competitive radioimmunoassay.

Materials:

-

NPFF antibody (specific to the peptide of interest)

-

125I-labeled NPFF (tracer)

-

NPFF standard

-

Sample (e.g., plasma, tissue homogenate)

-

RIA buffer

-

Precipitating reagent (e.g., second antibody, polyethylene (B3416737) glycol)

-

Gamma counter

Procedure:

-

Sample Preparation:

-

For plasma samples, collect blood in tubes containing aprotinin (B3435010) to prevent peptide degradation. Centrifuge to separate plasma and store at -80°C[7].

-

For tissue samples, homogenize in an appropriate buffer and centrifuge to clarify the supernatant.

-

Acidify the sample with an equal volume of buffer A (e.g., 1% trifluoroacetic acid) and centrifuge. The supernatant is then used for solid-phase extraction on a C-18 Sep-Pak column[7].

-

-

Assay Setup:

-

Pipette standards or unknown samples into assay tubes.

-

Add a standardized concentration of the NPFF-specific antibody to each tube.

-

Add a known amount of 125I-labeled NPFF to each tube.

-

-

Incubation:

-

Incubate the tubes for 16-24 hours at 4°C to allow for competitive binding between the labeled and unlabeled NPFF for the antibody binding sites[7].

-

-

Precipitation:

-

Add a precipitating reagent to separate the antibody-bound NPFF from the free NPFF. Incubate as required by the specific reagent (e.g., 90 minutes at room temperature)[7].

-

-

Centrifugation and Counting:

-

Centrifuge the tubes to pellet the precipitate.

-

Aspirate the supernatant.

-

Measure the radioactivity of the precipitate using a gamma counter.

-

-

Data Analysis:

-

Generate a standard curve by plotting the radioactivity of the standards against their known concentrations.

-

Determine the concentration of NPFF in the unknown samples by interpolating their radioactivity values on the standard curve[8].

-

Immunohistochemistry (IHC) for NPFF and its Receptors

This protocol provides a general framework for the localization of NPFF peptides and their receptors in formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Blocking buffer (e.g., 5% normal goat serum in PBST)

-

Primary antibody against NPFF or NPFF receptors

-

Biotinylated secondary antibody

-

Avidin-Biotin Complex (ABC) reagent

-

Chromogen substrate (e.g., DAB)

-

Counterstain (e.g., Hematoxylin)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in pre-heated antigen retrieval buffer (e.g., 95-100°C for 20-30 minutes)[9]. This step is crucial for unmasking the antigen epitopes.

-

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber[9].

-

-

Secondary Antibody and Detection:

-

Wash the slides with a wash buffer (e.g., PBST).

-

Incubate with the biotinylated secondary antibody for a specified time.

-

Wash and then incubate with the ABC reagent.

-

-

Visualization:

-

Incubate the slides with a chromogen substrate like DAB until the desired color intensity is reached.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydrate the sections through a graded ethanol series and xylene.

-

Mount the coverslip using a permanent mounting medium[11].

-

In Situ Hybridization (ISH) for NPFF mRNA

This protocol describes the detection of NPFF mRNA in tissue sections using labeled antisense RNA probes.

Materials:

-

Tissue sections on slides

-

4% paraformaldehyde for fixation

-

Proteinase K

-

Hybridization buffer

-

DIG- or FITC-labeled antisense RNA probe for NPFF

-

Post-hybridization wash buffers (e.g., SSC)

-

Blocking solution

-

Anti-DIG or Anti-FITC antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase)

-

Chromogenic or fluorescent substrate

Procedure:

-

Tissue Preparation:

-

Fix tissue sections with 4% paraformaldehyde.

-

Permeabilize the tissue by treating with Proteinase K to allow probe entry.

-

-

Prehybridization:

-

Incubate the sections in hybridization solution without the probe at an elevated temperature (e.g., 65°C) for at least 1 hour to block non-specific binding sites.

-

-

Hybridization:

-

Dilute the labeled NPFF probe in the hybridization buffer.

-

Denature the probe by heating (e.g., 80°C for 5 minutes) and then chill on ice.

-

Apply the probe solution to the tissue sections and incubate overnight at 65°C in a humidified chamber.

-

-

Post-Hybridization Washes:

-

Wash the slides in a series of stringent salt solutions (e.g., SSC) at high temperatures to remove unbound and non-specifically bound probe.

-

-

Immunological Detection:

-

Block non-specific antibody binding with a blocking solution.

-

Incubate with an enzyme-conjugated antibody that specifically recognizes the label on the probe (e.g., anti-DIG-AP).

-

-

Signal Visualization:

-

Wash to remove unbound antibody.

-

Incubate with a chromogenic or fluorescent substrate that is converted into a detectable product by the enzyme.

-

-

Mounting and Analysis:

-

Mount the slides and visualize the signal using a microscope.

-

Signaling Pathways and Molecular Mechanisms

NPFF Precursor Processing

The NPFF gene encodes a preproprotein that undergoes proteolytic processing to yield several bioactive peptides. This processing occurs at specific cleavage sites, typically pairs of basic amino acids, by prohormone convertases within the secretory pathway. The C-terminal RF-amide motif is generated through the action of a carboxypeptidase followed by an amidating enzyme.

NPFF Receptor Signaling

NPFF receptors (NPFFR1 and NPFFR2) are coupled to inhibitory G proteins of the Gαi/o family[9][12][13]. Upon ligand binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA). Additionally, NPFF receptor activation has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the extracellular signal-regulated kinase (ERK) pathway[2][13]. NPFFR2 has also been shown to couple to Gαs in some systems, which would stimulate adenylyl cyclase[12].

Physiological Roles and Therapeutic Potential

The NPFF system is implicated in a diverse range of physiological functions:

-

Pain Modulation: NPFF can exert both pro- and anti-nociceptive effects depending on the site of administration and the physiological context. Its anti-opioid properties are of particular interest for understanding and potentially treating opioid-induced hyperalgesia and tolerance[1][14].

-

Cardiovascular Regulation: The NPFF system is involved in the central regulation of blood pressure and heart rate[1][6].

-

Neuroendocrine Function: NPFF peptides can modulate the release of various hormones, including those from the hypothalamic-pituitary-gonadal axis[2].

-

Feeding and Metabolism: The NPFF system has been shown to influence food intake and energy balance[1][3].

-

Neural Regeneration: Activation of NPFFR2 has been linked to the stimulation of neurite outgrowth, suggesting a potential role in neural repair[13].

The multifaceted roles of the NPFF system make it an attractive target for the development of novel therapeutics for a range of conditions, including chronic pain, opioid addiction, cardiovascular disorders, and metabolic diseases. The development of selective agonists and antagonists for NPFFR1 and NPFFR2 is an active area of research with significant therapeutic potential.

References

- 1. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Structural insights into the selective recognition of RF-amide peptides by this compound receptor 2 | EMBO Reports [link.springer.com]

- 4. Analysis of human this compound gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional characterization of a human receptor for this compound and related peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. phoenixbiotech.net [phoenixbiotech.net]

- 8. protocols.io [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. genscript.com [genscript.com]

- 12. benchchem.com [benchchem.com]

- 13. Activation of NPFF2 receptor stimulates neurite outgrowth in Neuro 2A cells through activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and Functional Characterization of the Phosphorylation Sites of the Neuropeptide FF2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on A-type Neuropeptides and their Role in Pain Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropeptides represent a diverse class of signaling molecules that play crucial roles in a myriad of physiological processes, including the complex sensation of pain. While extensive research has focused on vertebrate neuropeptides, a significant and structurally distinct group, often broadly categorized in invertebrate literature, offers novel avenues for analgesic drug development. This technical guide provides a comprehensive overview of select "A-type" neuropeptides, a term often used in invertebrate research to classify peptides with specific structural motifs. Here, we focus on Allatostatin-A (AstA), Short Neuropeptide F (sNPF), and Myoinhibitory Peptides (MIPs), detailing their signaling pathways, their emerging roles in the modulation of nociception, and the experimental protocols used to elucidate their functions. This document aims to equip researchers and drug development professionals with the foundational knowledge to explore these peptidergic systems as potential targets for novel pain therapeutics.

Introduction to "A-type" Neuropeptides

The classification of neuropeptides can be complex and has historically been based on their discovery, structure, or function. In the context of this guide, "A-type neuropeptides" is used as a functional grouping to refer to specific families of invertebrate neuropeptides that have been investigated for their roles in sensory processing, including nociception. These include:

-

Allatostatin-A (AstA): Characterized by a C-terminal motif Y/FXFGL-amide, these peptides are pleiotropic, influencing feeding, growth, and sleep. Emerging evidence suggests their involvement in sensory modulation.

-

Short Neuropeptide F (sNPF): These are relatively small peptides that are multifunctional and play a role in regulating various physiological processes in insects.

-

Myoinhibitory Peptides (MIPs): Also known as allatostatin-B, these peptides are characterized by a W(X6)Wamide motif and are involved in inhibiting muscle contraction and other physiological processes.

These peptides primarily act through G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades that modulate neuronal activity and, consequently, behavioral responses to noxious stimuli.

Allatostatin-A (AstA) in Nociceptive Modulation

Allatostatin-A peptides are a well-studied family of insect neuropeptides. While their role in inhibiting juvenile hormone synthesis is well-established, their functions extend to the modulation of sensory inputs.

Signaling Pathway

AstA peptides exert their effects by binding to specific GPCRs, namely AstA-R1 and AstA-R2. These receptors are homologous to mammalian somatostatin, galanin, and kisspeptin (B8261505) receptors. Upon ligand binding, AstA receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channel activity and neuronal excitability.

Figure 1: Allatostatin-A Signaling Pathway.

Quantitative Data on Nociceptive Modulation

Studies on the role of Allatostatin-A in nociception are still emerging, with much of the focus being on the related Allatostatin-C. However, research in Drosophila melanogaster has begun to shed light on AstA's potential role.

| Organism | Neuropeptide | Assay | Effect on Nociception | Quantitative Change | Reference |

| Drosophila melanogaster | Allatostatin-A | Thermal Nociception (Larval Rolling Response) | Modulatory | Further research needed for specific quantitative data | (Data synthesized from general knowledge of AstA function) |

Experimental Protocols

This assay measures the latency of a stereotyped rolling behavior in response to a noxious thermal stimulus.

-

Animal Preparation: Third-instar Drosophila larvae are collected and washed in a phosphate-buffered saline (PBS) solution.

-

Stimulus Application: A temperature-controlled probe is heated to a noxious temperature (e.g., 42°C or 46°C). The probe is then gently brought into contact with the lateral side of the larva's abdomen.

-

Data Acquisition: The time from the initial contact with the probe to the initiation of a full 360° roll is recorded. A cutoff time (e.g., 20 seconds) is established to prevent tissue damage.

-

Analysis: The average latency to respond is calculated for different genotypes or treatment groups. A shorter latency indicates hypersensitivity to the noxious stimulus.

Short Neuropeptide F (sNPF) in Nociceptive Modulation

Short neuropeptide F is involved in a wide array of physiological processes in invertebrates, including the regulation of feeding and circadian rhythms. Its role in sensory processing is an active area of investigation.

Signaling Pathway

sNPF binds to a specific GPCR, the sNPF receptor (sNPFR), which is an ortholog of the mammalian prolactin-releasing peptide receptor. The sNPFR can couple to different G-proteins, including Gαi/o and Gαs, leading to either a decrease or an increase in intracellular cAMP levels, respectively. This differential coupling allows for a nuanced modulation of neuronal activity. In some contexts, sNPFR activation can also lead to an increase in intracellular calcium.

Figure 2: Short Neuropeptide F Signaling Pathway.

Quantitative Data on Nociceptive Modulation

While sNPF has been shown to modulate various behaviors, its direct role in nociception is not as well-defined as its role in feeding. However, studies in Caenorhabditis elegans provide some insights into its function in mechanosensation, which can be a component of nociception.

| Organism | Neuropeptide | Assay | Effect on Mechanosensation | Quantitative Change | Reference |

| Caenorhabditis elegans | FLP-20 (an sNPF-like peptide) | Response to harsh touch | Modulates arousal in response to mechanosensory stimuli | flp-20 mutants show a significantly diminished increase in calcium transients in the RID interneuron upon mechanical stimulation (wild-type: 79% positive response; flp-20 mutant: 11.2% positive response).[1] | [1] |

Experimental Protocols

This assay assesses the worm's response to a harsh mechanical stimulus.

-

Animal Preparation: Young adult hermaphrodite worms are transferred to an unseeded nematode growth medium (NGM) plate.

-

Stimulus Application: A platinum wire pick or an eyebrow hair mounted on a glass capillary is used to deliver a firm touch to the mid-body of the worm.

-

Data Acquisition: The worm's response is observed and recorded. A typical response is a rapid reversal of movement. The frequency and duration of the reversal are quantified.

-

Analysis: The percentage of animals responding to the stimulus and the characteristics of their response (e.g., reversal distance or duration) are compared across different genetic backgrounds or treatments.

Myoinhibitory Peptides (MIPs) in Nociceptive Modulation

Myoinhibitory peptides are known for their role in inhibiting muscle contraction, but they also have broader functions in the nervous system, including the modulation of sensory processing and behavior.

Signaling Pathway

MIPs are the ancestral ligands for the Sex Peptide Receptor (SPR).[2] SPR is a GPCR that, upon activation by MIPs, couples to Gαi/o proteins. This leads to the downregulation of intracellular cAMP levels, which in turn modulates neuronal activity. This pathway has been implicated in the regulation of sleep and other behaviors.

Figure 3: Myoinhibitory Peptide Signaling Pathway.

Quantitative Data on Nociceptive Modulation

The direct role of MIPs in pain modulation is an area that requires more investigation. Their function in regulating muscle activity and sleep suggests a potential indirect influence on an organism's response to noxious stimuli.

| Organism | Neuropeptide | Assay | Effect on Nociception | Quantitative Change | Reference |

| Drosophila melanogaster | Myoinhibitory Peptide | Thermal Nociception | Indirect modulation likely | Specific quantitative data on direct nociceptive effects is needed. | (Inferred from MIP's known functions) |

Experimental Protocols

This assay is used to measure the effect of neuropeptides on muscle contractility.

-

Tissue Preparation: A suitable muscle preparation, such as the hindgut of an insect, is dissected and mounted in a chamber containing a physiological saline solution.

-

Recording Setup: One end of the muscle is fixed, and the other is attached to a force transducer to record isometric or isotonic contractions.

-

Peptide Application: The neuropeptide of interest is added to the saline solution at various concentrations.

-

Data Acquisition: Changes in the frequency and amplitude of muscle contractions are recorded before and after peptide application.

-

Analysis: Dose-response curves are generated to determine the potency and efficacy of the peptide in modulating muscle activity.

Advanced Experimental Protocols for Neuropeptide Research

To further elucidate the role of these neuropeptides in pain modulation, a variety of advanced molecular and physiological techniques can be employed.

Quantitative Real-Time PCR (qRT-PCR) for Receptor Expression

This technique is used to quantify the expression levels of the neuropeptide receptors in specific tissues or cell types, such as sensory neurons.

-

RNA Extraction: Total RNA is isolated from the tissue of interest.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the receptor of interest and a reference gene.

-

Data Analysis: The relative expression of the receptor gene is calculated using the ΔΔCt method.

In Situ Hybridization

This method allows for the visualization of the spatial expression pattern of neuropeptide or receptor mRNA within tissues.

-

Tissue Preparation: Tissues are fixed, sectioned, and mounted on slides.

-

Probe Hybridization: A labeled antisense RNA probe specific for the target mRNA is hybridized to the tissue sections.

-

Signal Detection: The probe is detected using either chromogenic or fluorescent methods.

-

Imaging: The slides are imaged using a microscope to visualize the cellular localization of the mRNA.

Calcium Imaging of Neuronal Activity

This technique allows for the real-time monitoring of changes in intracellular calcium concentrations, which is an indicator of neuronal activity.

-

Indicator Loading: Neurons are loaded with a calcium-sensitive fluorescent dye or express a genetically encoded calcium indicator.

-

Neuropeptide Application: The neuropeptide is applied to the neurons.

-

Image Acquisition: Changes in fluorescence intensity are recorded over time using a fluorescence microscope.

-

Data Analysis: The change in fluorescence is quantified to determine the effect of the neuropeptide on neuronal activity.

Conclusion and Future Directions

The study of invertebrate "A-type" neuropeptides such as Allatostatin-A, Short Neuropeptide F, and Myoinhibitory Peptides offers a promising frontier for the discovery of novel analgesic targets. Their distinct signaling pathways and modulatory roles in sensory processes provide a rich area for further investigation. Future research should focus on:

-

Elucidating the precise molecular mechanisms by which these neuropeptides modulate the activity of nociceptive neurons.

-

Identifying the specific neuronal circuits through which these peptides exert their effects on pain-related behaviors.

-

Screening for small molecule agonists and antagonists of their receptors that can be developed into novel therapeutic agents.

-

Exploring the potential conservation of these signaling pathways in vertebrate systems to understand their translational relevance.

By leveraging the powerful genetic tools available in model organisms like Drosophila and C. elegans, researchers can continue to unravel the complex roles of these neuropeptides in pain modulation, paving the way for the development of next-generation analgesics.

References

- 1. An Afferent Neuropeptide System Transmits Mechanosensory Signals Triggering Sensitization and Arousal in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FMRFamide-Like Neuropeptides and Mechanosensory Touch Receptor Neurons Regulate Male Sexual Turning Behavior in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

A-Type Neuropeptides and Cardiovascular Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to A-Type Neuropeptides

The A-type natriuretic peptide (NP) system is a family of structurally related peptide hormones crucial for cardiovascular homeostasis.[1] These peptides are primarily recognized for their ability to regulate blood pressure, blood volume, and electrolyte balance.[2] The principal members of this family include Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), C-type Natriuretic Peptide (CNP), Urodilatin, and Dendroaspis Natriuretic Peptide (DNP).[2] ANP and BNP are cardiac hormones released from cardiomyocytes in response to myocardial stretch, playing a significant role in systemic cardiovascular regulation.[3] CNP, predominantly produced by endothelial cells, acts more as a paracrine regulator of vascular tone and remodeling.[4] Urodilatin is a renal-derived NP that primarily acts locally to regulate sodium and water excretion.[5] DNP, originally isolated from snake venom, has been found to have potent natriuretic and vasodilatory effects in mammals.[6] This guide provides a comprehensive overview of the signaling pathways, physiological effects, and key experimental protocols used to study these vital neuropeptides.

Signaling Pathways of A-Type Neuropeptides

A-type neuropeptides exert their effects by binding to specific cell surface receptors: Natriuretic Peptide Receptor-A (NPR-A), Natriuretic Peptide Receptor-B (NPR-B), and Natriuretic Peptide Receptor-C (NPR-C).[7]

NPR-A and NPR-B Signaling

NPR-A and NPR-B are transmembrane receptors with intrinsic guanylyl cyclase activity.[8] ANP and BNP are the primary ligands for NPR-A, while CNP has a higher affinity for NPR-B.[8] Upon ligand binding, these receptors dimerize and activate their intracellular guanylyl cyclase domain, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[9] cGMP, a key second messenger, then activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle cells, leading to vasodilation.[5][10] This signaling cascade is fundamental to the blood pressure-lowering effects of ANP and BNP.

NPR-C Signaling

NPR-C, also known as the "clearance receptor," binds all natriuretic peptides with high affinity.[11] It lacks an intracellular guanylyl cyclase domain and was initially thought to function primarily by internalizing and degrading NPs, thereby regulating their circulating levels.[11] However, emerging evidence indicates that NPR-C is also a signaling receptor.[12] It is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic Adenosine Monophosphate (cAMP).[12][13] NPR-C activation can also stimulate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] These pathways can influence cellular processes such as proliferation and hypertrophy.[11]

References

- 1. The natriuretic peptide system: kidney and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibiting atrial natriuretic peptide clearance reduces myocardial fibrosis and improves cardiac function in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urodilatin and four cardiac hormones decrease human renal carcinoma cell numbers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The renal and cardiovascular effects of natriuretic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urodilatin, a natriuretic factor from kidneys, can modify renal and cardiovascular function in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic actions of a new synthetic vasoactive and natriuretic peptide, dendroaspis natriuretic peptide, in experimental severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review on B-type natriuretic peptide monitoring: assays and biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Four-hour atrial natriuretic peptide infusion in conscious rats: effects on urinary volume, sodium, and cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Effects of synthetic human atrial natriuretic peptide on the human coronary circulation in subjects with normal coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of atrial natriuretic peptide on systemic haemodynamics and cardiac function in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardiac effects of atrial natriuretic peptide in subjects with normal left ventricular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

The Dichotomous Role of A-Type Neuropeptides in Appetite Regulation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptides are crucial modulators of a vast array of physiological processes, including the intricate regulation of appetite and energy homeostasis. Among these, the A-type neuropeptide family, characterized by a C-terminal FGL/Y-amide motif, presents compelling targets for therapeutic intervention in metabolic disorders. This technical guide provides an in-depth analysis of two prominent members of this family, Allatostatin-A (AstA) and short Neuropeptide F (sNPF), with a primary focus on their effects on appetite, drawing heavily from research in the model organism Drosophila melanogaster. We delineate their respective signaling pathways, present quantitative data on their effects on feeding behavior, and provide detailed experimental protocols for their study. This document is intended to serve as a comprehensive resource for researchers in neuroscience and metabolic disease, as well as professionals in the field of drug development.

Introduction to A-Type Neuropeptides

A-type neuropeptides are a diverse group of signaling molecules found throughout the animal kingdom. In invertebrates, they are primarily known for their roles in regulating development, metabolism, and behavior. This guide will focus on two of the most well-characterized A-type neuropeptides in the context of appetite: Allatostatin-A, a potent inhibitor of food intake, and short Neuropeptide F, whose role appears to be more complex and species-dependent. Understanding the molecular mechanisms through which these peptides exert their effects is paramount for the identification of novel therapeutic targets for the management of obesity and other eating disorders.

Allatostatin-A (AstA): An Anorexigenic Signal

Allatostatin-A was initially identified for its role in inhibiting the synthesis of juvenile hormone in insects. However, subsequent research has firmly established it as a key anorexigenic, or appetite-suppressing, signal.

Physiological Effects on Appetite

Activation of AstA-expressing neurons in Drosophila robustly inhibits feeding behavior.[1][2] This effect is observed as a reduction in food consumption and a decreased responsiveness to sugar stimuli.[2][3][4] Notably, this inhibition of feeding by AstA neuron activation occurs without inducing a state of metabolic satiety, as the levels of triglycerides and glucose remain unchanged.[2] This suggests that AstA signaling acts directly on neural circuits controlling feeding motivation and behavior, rather than as a consequence of metabolic changes.[2]

Signaling Pathway

AstA peptides exert their effects by binding to two G-protein coupled receptors (GPCRs) in Drosophila, Allatostatin A Receptor 1 (AstA-R1) and Allatostatin A Receptor 2 (AstA-R2).[5] These receptors are homologs of the vertebrate galanin/somatostatin receptors, suggesting an evolutionarily conserved signaling axis.[5][6] Upon binding of AstA, the receptors are activated and can couple to inhibitory G-proteins (Gαi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and ion channels, ultimately leading to neuronal inhibition and a reduction in feeding drive. AstA-R2 is expressed in insulin-producing cells (IPCs) and adipokinetic hormone (AKH)-producing cells, indicating a role for AstA in coordinating metabolic state with feeding decisions.[7]

Quantitative Data on AstA's Effect on Feeding

The following table summarizes the quantitative effects of manipulating AstA neuronal activity on food intake in Drosophila melanogaster.

| Experimental Condition | Method of Neuronal Manipulation | Duration of Assay | Effect on Food Intake | Reference |

| Activation of AstA neurons | Thermogenetic (dTRPA1) at 29°C | 2 days | ~40-50% reduction in food consumption compared to controls at 20°C. | [8] |

| Constitutive activation of AstA neurons | Expression of bacterial sodium channel (NaChBac) | Not specified | Significant reduction in starvation-induced feeding. | [2] |

| Silencing of AstA neurons | Expression of inwardly rectifying potassium channel (Kir2.1) | Not specified | No significant effect on feeding under non-restricted food availability. | [8] |

| AstA gene knockout | CRISPR/Cas9 generated null mutant | 2 days | Significantly increased sucrose (B13894) consumption compared to controls. | [5] |

short Neuropeptide F (sNPF): A Peptide with Dual Roles

The role of short Neuropeptide F (sNPF) in appetite regulation is more nuanced than that of AstA, with evidence supporting both orexigenic (appetite-stimulating) and anorexigenic effects depending on the insect species and physiological context.

Physiological Effects on Appetite

In Drosophila melanogaster, sNPF is generally considered an orexigenic peptide.[9][10] Overexpression of sNPF in the nervous system leads to increased food intake and results in larger and heavier flies.[9][11] Conversely, loss-of-function mutants for sNPF show suppressed food intake.[9] Starvation increases the expression of the sNPF receptor (sNPFR1), enhancing the sensitivity of the system and promoting food-seeking behavior.[12]

However, in other insects, such as the desert locust (Schistocerca gregaria), sNPF acts as a satiety signal, with injections of sNPF inhibiting food intake.[1]

Signaling Pathway and Interaction with Insulin (B600854)

sNPF binds to its cognate GPCR, sNPFR1.[13] This receptor is an ortholog of the mammalian neuropeptide Y (NPY) receptor.[14] The sNPF signaling pathway is intricately linked with the insulin signaling pathway, a key regulator of growth and metabolism.[1][13] sNPF can activate the Extracellular signal-regulated kinase (ERK) pathway in insulin-producing cells (IPCs).[14] This activation of ERK leads to an increase in the expression of Drosophila insulin-like peptides (Dilps).[14] In a feedback loop, high levels of insulin signaling can then suppress the expression of sNPFR1, thus reducing the drive to feed.[1][12] This demonstrates a sophisticated mechanism for integrating feeding signals with the overall metabolic state of the organism.

Quantitative Data on sNPF's Effect on Feeding

The following table summarizes the quantitative effects of manipulating sNPF signaling on food intake and body size in Drosophila melanogaster.

| Experimental Condition | Genotype / Method | Effect | Reference |

| sNPF Overexpression | Gain-of-function mutants in the nervous system | Promoted food intake. | [9] |

| sNPF Knockdown | Loss-of-function mutants | Suppressed food intake. | [9] |

| sNPF Overexpression | Nervous system overexpression | Produced bigger and heavier flies. | [9] |

| sNPFR1 Knockdown | RNAi-mediated knockdown | Resulted in smaller animals. | [11] |

| Starvation | Wild-type flies | ~4-fold increase in sNPFR1 mRNA levels in antennae. | [12] |

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the study of A-type neuropeptides and appetite.

Thermogenetic Activation of Neurons using dTRPA1

This protocol is used to acutely activate specific neurons to observe the immediate behavioral effects.

Principle: The Drosophila Transient Receptor Potential A1 (dTRPA1) channel is a heat-activated cation channel.[15][16] When expressed in specific neurons using the GAL4-UAS system, these neurons can be activated by shifting the ambient temperature to above 25-29°C.[15][16][17]

Procedure:

-

Genetic Cross: Cross a GAL4 driver line specific to the neurons of interest (e.g., AstA-GAL4) with a UAS-dTRPA1 fly line.

-

Fly Rearing: Rear progeny at a permissive temperature (18-22°C) to prevent developmental activation of dTRPA1.

-

Experimental Setup: Place experimental flies (e.g., AstA-GAL4 > UAS-dTRPA1) and control flies (parental strains) into a behavioral arena (e.g., for a feeding assay).

-

Baseline Measurement: Conduct the behavioral assay at the permissive temperature (e.g., 22°C) to establish a baseline.

-

Activation: Rapidly increase the temperature of the environment to an activating temperature (e.g., 29-32°C).[18]

-

Data Acquisition: Record the behavior of interest (e.g., food intake, proboscis extensions) during the activation period.

-

Analysis: Compare the behavior of the experimental flies at the activating temperature to their own baseline and to the control flies at both temperatures.

Capillary Feeder (CAFE) Assay for Food Intake Quantification

The CAFE assay is a widely used method to accurately measure liquid food consumption in Drosophila.[19][20][21]

Materials:

-

Vials or small chambers for housing flies.

-

5 µL calibrated glass microcapillaries.

-

Liquid food (e.g., 5% sucrose, 5% yeast extract).

-

A means to position the capillaries so that only the tip is accessible to the flies.

-

A humidified chamber to minimize evaporation.

-

Digital calipers or a high-resolution scanner for measuring liquid displacement.

Procedure:

-

Fly Preparation: Collect flies of the desired genotype, age, and sex. They can be starved prior to the assay (e.g., 18-24 hours on a non-nutritive agar (B569324) medium with water) to motivate feeding.[22]

-

Assay Setup: Place a small group of flies (e.g., 5-10) into each vial.[21]

-

Capillary Filling: Fill the microcapillaries with the liquid food.

-

Initial Measurement: Measure the initial position of the meniscus in each capillary.

-

Assay Execution: Insert the filled capillaries into the vials. Place the entire setup in a humidified chamber at a controlled temperature (e.g., 25°C).[19] Include at least one vial with capillaries but no flies to measure evaporative loss.[23]

-

Final Measurement: After the desired time period (e.g., 3 hours to several days), remove the capillaries and measure the final position of the meniscus.

-

Calculation:

-

Calculate the total volume consumed from each capillary by subtracting the final reading from the initial reading.

-

Subtract the average volume lost to evaporation (from the "no-fly" control) from the consumed volume of the experimental vials.

-

Normalize the food intake per fly per unit of time.

-

Immunohistochemistry for Neuropeptide Localization

This protocol allows for the visualization of neuropeptides and their receptors within the nervous system.

Procedure:

-

Dissection: Dissect adult Drosophila brains in cold Schneider's Insect Medium or phosphate-buffered saline (PBS).[24]

-

Fixation: Fix the brains in 2-4% paraformaldehyde (PFA) in PBS for 20-55 minutes at room temperature.[24][25]

-

Washing: Wash the tissue extensively with PBS containing 0.5% Triton X-100 (PBT) to permeabilize the membranes.[24]

-

Blocking: Incubate the brains in a blocking solution (e.g., PBT with 5-10% normal goat serum) for 1.5-2 hours at room temperature to reduce non-specific antibody binding.[24][26]

-

Primary Antibody Incubation: Incubate the tissue with the primary antibody (e.g., rabbit anti-sNPF) diluted in blocking solution overnight to 2 days at 4°C with gentle agitation.[27][28]

-

Washing: Wash the brains again with PBT (3 x 30 minutes).[24]

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 4 hours at room temperature or overnight at 4°C.[26]

-

Final Washes: Perform final washes with PBT and then PBS.

-

Mounting: Mount the brains on a microscope slide in an appropriate mounting medium (e.g., Vectashield).

-

Imaging: Visualize the staining using a confocal or fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of neuropeptide or receptor genes.

Procedure:

-

Tissue Collection: Dissect the tissue of interest (e.g., heads, guts) from experimental and control flies and immediately freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA using a commercial kit (e.g., Trizol or a column-based kit) according to the manufacturer's instructions.

-

RNA Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and integrity via gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of RNA using a reverse transcription kit with oligo(dT) or random primers.[29]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., Rp49), and a fluorescent dye-based qPCR master mix (e.g., SYBR Green).[30]

-

qPCR Run: Perform the qPCR on a real-time PCR machine using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[29][31]

-

Data Analysis:

-

Confirm the specificity of the amplification by analyzing the melting curve.[29]

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression of the target gene using the 2-ΔΔCt method, normalizing to the reference gene and comparing to the control group.[32][33]

-

Conclusion and Future Directions

The A-type neuropeptides Allatostatin-A and short Neuropeptide F are critical components of the neuroendocrine circuitry that governs appetite. AstA serves as a potent anorexigenic signal, directly inhibiting feeding behavior, while sNPF's role is more complex, acting as an orexigenic factor in Drosophila that is tightly integrated with systemic insulin signaling. The clear, opposing effects of AstA make its signaling pathway, particularly the AstA receptors, an attractive target for the development of appetite suppressants. The dual and species-specific nature of sNPF signaling highlights the need for careful consideration of the target organism and physiological context in drug development.

Future research should focus on elucidating the precise neural circuits downstream of these neuropeptides, identifying the specific neurons that integrate these signals to modulate feeding decisions. Furthermore, exploring the interaction of these neuropeptide systems with other metabolic hormones and nutrient-sensing pathways will provide a more holistic understanding of energy homeostasis. The development of specific and potent agonists and antagonists for AstA and sNPF receptors will be a critical step in translating this fundamental research into viable therapeutic strategies for human metabolic diseases.

References

- 1. Frontiers | Regulation of Feeding and Metabolism by Neuropeptide F and Short Neuropeptide F in Invertebrates [frontiersin.org]

- 2. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Allatostatin-A neurons inhibit feeding behavior in adult Drosophila | Semantic Scholar [semanticscholar.org]

- 5. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drosophila short neuropeptide F regulates food intake and body size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scite.ai [scite.ai]

- 11. mdpi.com [mdpi.com]

- 12. Presynaptic Facilitation by Neuropeptide Signaling Mediates Odor-Driven Food Search - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Short neuropeptide F in integrated insect physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drosophila short neuropeptide F signalling regulates growth by ERK-mediated insulin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Using Neurogenetics and the Warmth-Gated Ion Channel TRPA1 to Study the Neural Basis of Behavior in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Using Neurogenetics and the Warmth-Gated Ion Channel TRPA1 to Study the Neural Basis of Behavior in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optogenetics and thermogenetics: technologies for controlling the activity of targeted cells within intact neural circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The CApillary FEeder (CAFE) Assay: A Method to Track Food Consumption and Preference in Drosophila [jove.com]

- 20. The CApillary FEeder Assay Measures Food Intake in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Video: The CApillary FEeder Assay Measures Food Intake in Drosophila melanogaster [jove.com]

- 22. Protocol to measure temporal consumption and feeding choices of Drosophila adults using capillaries - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. janelia.org [janelia.org]

- 25. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 26. celexplorer.com [celexplorer.com]

- 27. Analysis of Neuropeptide Expression and Localization in Adult Drosophila melanogaster Central Nervous System by Affinity Cell-Capture Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Immunohistochemistry in Drosophila | Springer Nature Experiments [experiments.springernature.com]

- 29. diva-portal.org [diva-portal.org]

- 30. mdpi.com [mdpi.com]

- 31. Identification and expression profiling of neuropeptides and neuropeptide receptor genes in a natural enemy, Coccinella septempunctata - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. hrpub.org [hrpub.org]

The A-Type Neuropeptide FF Receptor 1 (NPFFR1): A Technical Guide to its Function and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The A-type neuropeptide FF receptor 1 (NPFFR1), also known as GPR147, is a G protein-coupled receptor (GPCR) that plays a critical role in a diverse array of physiological processes.[1] As a member of the RF-amide peptide receptor family, NPFFR1 and its endogenous ligands are key modulators of pain perception, opioid signaling, cardiovascular function, and energy homeostasis.[2][3] This technical guide provides a comprehensive overview of NPFFR1, detailing its signaling pathways, pharmacology, and functional roles. Included are structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visual diagrams of signaling cascades and experimental workflows to facilitate further research and drug development efforts targeting this receptor.

Introduction

This compound (NPFF) and related RF-amide peptides are important signaling molecules in the central and peripheral nervous systems.[2] Their actions are mediated by two receptor subtypes, NPFFR1 and NPFFR2.[1] NPFFR1, in particular, has garnered significant interest due to its broad distribution in the central nervous system, with high expression levels in the limbic system and hypothalamus, and its intricate interplay with the opioid system.[2] Understanding the molecular and physiological functions of NPFFR1 is crucial for elucidating its role in various pathologies and for the development of novel therapeutics.

Molecular Biology and Pharmacology

Gene and Protein Characteristics

NPFFR1 is a protein-coding gene that gives rise to a G protein-coupled receptor.[1] It is also referred to as GPR147.[4] The receptor is activated by endogenous RF-amide peptides, most notably this compound (NPFF) and RF-amide related peptide-3 (RFRP-3).[5]

Ligand Binding and Functional Potency

The binding affinities (Ki) and functional potencies (EC50/IC50) of various endogenous and synthetic ligands for NPFFR1 have been characterized. This data is essential for understanding the receptor's pharmacology and for the development of selective modulators.

| Ligand | Receptor Species | Assay Type | Parameter | Value (nM) | Reference |

| This compound (NPFF) | Human | Radioligand Binding | Kd | 1.13 | [6] |

| RFRP-3 | Rat | Functional (cAMP) | EC50 | 1.99 | |

| NPFF | Rat | Functional (cAMP) | EC50 | 39.8 | |

| Compound 56 (Antagonist) | Human | Radioligand Binding | Ki | 22 | [7] |

| BIBP-3226 (Antagonist) | Human | Radioligand Binding | Ki | 319 | [7] |

| NPFF1-R antagonist 1 | Rat | Radioligand Binding | Ki | 211 |

Table 1: Ligand Binding Affinities and Functional Potencies for NPFFR1. This table summarizes key quantitative data for various NPFFR1 ligands.

Signaling Pathways

NPFFR1 primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This canonical pathway is central to many of the receptor's physiological effects.

Caption: Canonical Gαi/o-mediated signaling pathway of NPFFR1.

Physiological Functions

NPFFR1 is implicated in a wide range of physiological functions, with significant implications for human health and disease.

Pain Modulation and Opioid Interaction

NPFFR1 plays a complex, modulatory role in nociception. Activation of NPFFR1 can attenuate opioid-induced analgesia, suggesting that NPFFR1 antagonists could enhance the efficacy of opioid pain medications.[6] The receptor is also involved in the development of opioid tolerance and hyperalgesia.[8]

Caption: Opposing roles of NPFFR1 and opioid receptors in pain modulation.

Cardiovascular Regulation

The NPFF system, including NPFFR1, is involved in the central regulation of cardiovascular function. Intracerebroventricular administration of NPFF has been shown to increase arterial blood pressure.[9] For instance, a 10 µg intracerebroventricular dose of NPFF can cause a 30-40 mmHg increase in arterial blood pressure in conscious rats.[9]

Energy Homeostasis and Feeding Behavior

NPFFR1 is expressed in hypothalamic nuclei that are critical for the regulation of appetite and energy balance. Studies have shown that NPFFR1 is involved in the modulation of food intake and body weight.

Tissue Distribution

NPFFR1 mRNA is widely but discretely distributed throughout the central nervous system and in some peripheral tissues. Understanding this distribution is key to predicting the systemic effects of NPFFR1-targeting drugs.

| Tissue | Species | Relative Expression Level | Reference |

| Spinal Cord | Human | High | [4] |

| Hypothalamus | Human | Moderate | [4] |

| Amygdala | Human | Moderate | [4] |

| Hippocampus | Human | Moderate | [4] |

| Cerebellum | Human | Low | [4] |

| Heart | Human | Trace | [4] |

| Spleen | Human | Low | [4] |

| Pituitary | Human | Low | [10] |

Table 2: Relative mRNA Expression of NPFFR1 in Human Tissues.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the study of NPFFR1. The following sections provide methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands for NPFFR1.

Materials:

-

HEK293 cells stably expressing human NPFFR1

-

Cell culture medium and reagents

-

Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

Radioligand (e.g., [125I]-YVP)

-

Non-labeled competitor ligands

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture and harvest HEK293-hNPFFR1 cells. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, cell membrane preparation, radioligand, and varying concentrations of the competitor ligand.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the competitor ligand and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a ligand to modulate the intracellular levels of cAMP, providing a functional readout of NPFFR1 activation.

Materials:

-

CHO-K1 cells stably expressing human NPFFR1

-

Cell culture medium and reagents

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Test compounds (agonists and antagonists)

-

cAMP detection kit (e.g., HTRF-based)

-

384-well microplates

-

Plate reader

Procedure:

-

Cell Plating: Seed CHO-hNPFFR1 cells into a 384-well plate and incubate overnight.

-

Compound Addition: For agonist testing, add varying concentrations of the test compound. For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

-

Data Analysis: Plot the dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Hot Plate Test for Analgesia

This behavioral assay is used to assess the analgesic or anti-analgesic effects of compounds targeting NPFFR1 in rodents.[11]

Materials:

-

Male C57BL/6 mice

-

Hot plate apparatus (set to 52°C)

-

Test compound (e.g., NPFFR1 antagonist)

-

Opioid agonist (e.g., morphine)

-

Vehicle control (e.g., saline)

-

Syringes and needles for intraperitoneal (IP) injection

-

Timer

Procedure:

-

Acclimation: Acclimate the mice to the testing room and equipment for at least 30 minutes before the experiment.

-

Compound Administration: Administer the NPFFR1 antagonist or vehicle via IP injection.

-

Opioid Administration: After a pre-determined time (e.g., 30 minutes), administer morphine or saline via IP injection.

-

Testing: At the time of peak opioid effect (e.g., 30 minutes post-morphine), place the mouse on the hot plate and start the timer.

-

Observation: Observe the mouse for nocifensive behaviors, such as paw licking, jumping, or shaking.

-

Latency Measurement: Record the latency (in seconds) to the first nocifensive response. A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

-

Data Analysis: Compare the response latencies between different treatment groups to determine the effect of the NPFFR1 antagonist on baseline nociception and opioid-induced analgesia.

Quantitative Real-Time PCR (qPCR) for NPFFR1 mRNA Expression

This technique is used to quantify the relative expression levels of NPFFR1 mRNA in different tissues or under various experimental conditions.

Materials:

-

Tissue samples (e.g., rat brain regions)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

NPFFR1-specific primers (and primers for a housekeeping gene for normalization)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the tissue samples using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, primers, and master mix.

-

Real-Time PCR: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Determine the cycle threshold (Ct) values for NPFFR1 and the housekeeping gene. Calculate the relative expression of NPFFR1 mRNA using the ΔΔCt method.

Example Rat NPFFR1 Primers:

-

Forward Primer: 5'-GCT GTC TGG GTC ATC TGT GTG-3'

-

Reverse Primer: 5'-AGG GCA CCA GCA GAA GAA G-3'

Conclusion and Future Directions

NPFFR1 is a multifaceted receptor with significant implications for pain management, cardiovascular health, and metabolic regulation. The intricate relationship between NPFFR1 and the opioid system presents a promising avenue for the development of novel analgesics with improved side-effect profiles. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug developers working to unravel the complexities of NPFFR1 and translate this knowledge into therapeutic innovations. Future research should focus on the development of highly selective NPFFR1 ligands to further dissect its physiological roles and to validate its potential as a therapeutic target.

References

- 1. genecards.org [genecards.org]

- 2. This compound/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. What are NPFFR1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. This compound receptor 1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Central administration of this compound (NPFF) causes increased neuronal activation and up-regulation of NPFF gene expression in the rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 11. biorxiv.org [biorxiv.org]

a-type neuropeptide FF receptor 2 (NPFFR2) and its function

An In-depth Technical Guide to A-Type Neuropeptide FF Receptor 2 (NPFFR2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A-type this compound receptor 2 (NPFFR2), also known as GPR74, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes.[1][2] As a member of the RF-amide peptide receptor family, NPFFR2 is activated by endogenous ligands such as this compound (NPFF) and neuropeptide AF (NPAF).[2][3] Emerging research has highlighted its involvement in pain modulation, energy homeostasis, opioid system regulation, and cancer progression, making it a promising therapeutic target.[4][5] This technical guide provides a comprehensive overview of NPFFR2, including its function, signaling pathways, ligand interactions, and tissue distribution. Detailed experimental protocols for studying NPFFR2 are provided, along with quantitative data presented in structured tables and visual diagrams of key signaling cascades.

Introduction to NPFFR2

NPFFR2 is one of two receptors for the this compound family, the other being NPFFR1.[4] NPFFR2 exhibits a high affinity for NPFF peptides and is implicated in a broader range of physiological functions compared to its counterpart.[6] Structurally, NPFFR2 is a class A rhodopsin-like GPCR.[1] Cryo-electron microscopy studies have provided insights into its active and inactive states, revealing the molecular basis for ligand recognition and receptor activation.[7] The C-terminal RF-amide moiety of the peptide ligands engages with conserved residues in the transmembrane domain, while the N-terminal segment contributes to receptor subtype specificity.[7]

Physiological and Pathological Functions

NPFFR2 is involved in a diverse array of bodily functions and disease states:

-

Pain Modulation: The NPFF system, including NPFFR2, is a key modulator of nociception and opioid signaling.[4][5] NPFFR2 activation can produce both analgesic and hyperalgesic effects depending on the context and location of action.[4] It is particularly abundant in the superficial layers of the spinal cord, a critical area for pain processing.[8][9]

-

Opioid System Regulation: NPFFR2 interacts with the opioid system, modulating the effects of opioids like morphine. It has been shown to influence opioid tolerance and dependence.[4][5] Evidence suggests that NPFFR2 can form heteromers with opioid receptors, leading to altered signaling and trafficking of the opioid receptor.[9]

-

Energy Homeostasis and Metabolism: NPFFR2 plays a significant role in the regulation of energy balance, food intake, and thermogenesis.[6][10] Studies in NPFFR2-deficient mice have demonstrated its importance in glucose homeostasis, with knockout mice developing glucose intolerance, particularly on a high-fat diet.[6][11]

-

Cancer: Recent studies have implicated NPFFR2 in the progression of certain cancers. For instance, it is overexpressed in hepatocellular carcinoma (HCC) and is associated with a poor prognosis.[1] In HCC cells, NPFFR2 activation promotes cell survival, invasion, and migration through the RhoA/YAP signaling pathway.[1]

-

Cardiovascular Regulation: The NPFF system, including NPFFR2, is involved in the central and peripheral regulation of blood pressure.[12]

-

Neuroendocrine Function: NPFFR2 is expressed in various hypothalamic nuclei and is involved in modulating the hypothalamic-pituitary-adrenal (HPA) axis and stress responses.[10][13]

Ligand Binding and Receptor Activation

NPFFR2 is activated by several endogenous RF-amide peptides. The binding affinities of key ligands are summarized in the table below.

| Ligand | Receptor | Ki (nM) | Cell Line | Reference |

| This compound (NPFF) | hNPFFR2 | 0.37 (Kd) | HEK-293 | [1][4] |

| Neuropeptide AF (NPAF) | hNPFFR2 | Potent Agonist | CHO, HEK293T | [6] |

| Prolactin-releasing peptide (PrRP) | NPFFR2 | High Affinity | - | [9][12] |

| Kisspeptins | NPFFR2 | Moderate Affinity | CHO | [14] |

| 1DMe | NPFFR2 | Agonist | - | [7] |

| RF9 | NPFFR2 | Antagonist-like | - | [7] |

Tissue Distribution

The expression of NPFFR2 varies across different tissues and species. The following table summarizes the relative mRNA expression levels in human and rat tissues.

| Tissue | Human NPFFR2 mRNA (% of Placenta) | Rat NPFFR2 mRNA (% of Spinal Cord) | Reference |

| Placenta | 100% | N/A | [4] |

| Spinal Cord | Not specified | 100% | [4] |

| Amygdala | 27% | 42% | [4] |

| Hypothalamus | Not specified | High | [4] |

| Heart | Trace | 82% | [4] |

| Kidney | Low | Low | [6] |

| Lung | Low | Low | [6] |

| Adipose Tissue | High | High | [6] |

| Spleen | Higher than rat | Lower than human | [4] |

Signaling Pathways

NPFFR2 primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8][15] However, it can also couple to other G proteins, such as Gαs and Gαq, and activate alternative signaling pathways.[4][16]

Gαi/o-cAMP Pathway

This is the canonical signaling pathway for NPFFR2.

MAPK/ERK Pathway

NPFFR2 activation has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. genecards.org [genecards.org]

- 4. NPFFR2 Contributes to the Malignancy of Hepatocellular Carcinoma Development by Activating RhoA/YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. sketchviz.com [sketchviz.com]